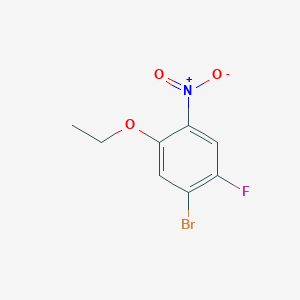
1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene
Description
1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene (C₈H₆BrFNO₃) is a halogenated nitroaromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, a nitro group at position 4, and an ethoxy group (-OCH₂CH₃) at position 5 on the benzene ring.
Properties
IUPAC Name |
1-bromo-5-ethoxy-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-3-5(9)6(10)4-7(8)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQNOWPCIKXUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene typically involves multiple steps, including nitration, bromination, and ethoxylation reactions. The general synthetic route can be summarized as follows:
Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a bromine-containing reagent.
Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation, due to the presence of the benzene ring.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions for these reactions include acids, bases, catalysts, and specific solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: It serves as a precursor for the development of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects and Reactivity
The positions and types of substituents significantly influence reactivity and applications. Key analogs include:
Key Trends:
- Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃): Enhance ring activation, facilitating electrophilic substitution. Ethoxy’s larger size may slow reactions compared to methoxy.
- Electron-Withdrawing Groups (e.g., NO₂, Br): Deactivate the ring, directing substitutions to specific positions. Nitro groups at positions 4 or 5 dominate electronic effects.
Physicochemical Properties
Data from analogs suggest the following trends (Table 1):
Table 1: Physicochemical Properties of Selected Compounds
- Molecular Weight: Ethoxy substitution increases molecular weight compared to methoxy analogs (e.g., 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, ~265 g/mol).
- Hazards: Most bromo-nitrobenzene derivatives exhibit acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


